![molecular formula C11H18F3NO4 B12095470 2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)
2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID undergoes various chemical reactions, including:
N-Boc Protection:
Deprotection: Removal of the Boc group using reagents such as oxalyl chloride in methanol.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
N-Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine.
Deprotection: Oxalyl chloride in methanol at room temperature.
Major Products Formed
N-Boc Protection: Formation of the Boc-protected amino acid.
Deprotection: Formation of the free amino acid after removal of the Boc group.
Applications De Recherche Scientifique
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID involves its ability to act as a protecting group for amino functionalities. The Boc group is stable under a variety of conditions but can be selectively removed using specific reagents, allowing for the controlled synthesis of peptides and other compounds . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-4,4,4-TRIFLUOROBUTANOIC ACID: Similar structure but with a shorter carbon chain.
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3,3,3-TRIFLUOROPROPANOIC ACID: Even shorter carbon chain with similar functional groups.
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-6,6,6-TRIFLUOROHEXANOIC ACID is unique due to its longer carbon chain, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C11H18F3NO4 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
IUCAIZFOVHKRTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


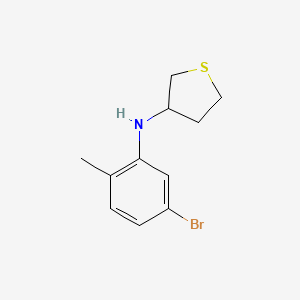
![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)
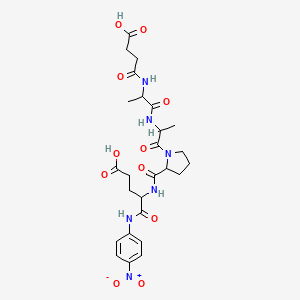

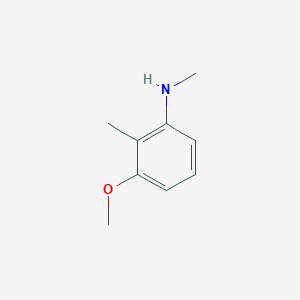

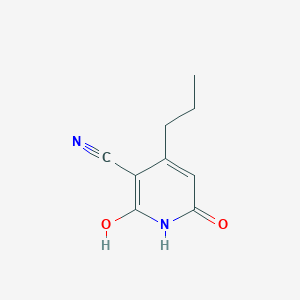

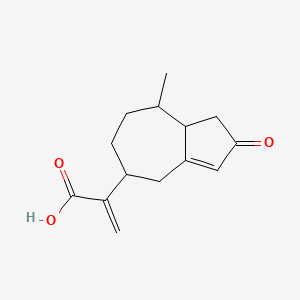


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)
